1-Butan-2-yl-3-[1-(naphthalen-2-yl)ethyl]urea
Overview
Description
1-Butan-2-yl-3-[1-(naphthalen-2-yl)ethyl]urea is a useful research compound. Its molecular formula is C17H22N2O and its molecular weight is 270.37 g/mol. The purity is usually 95%.
The exact mass of the compound N-(sec-butyl)-N'-[1-(2-naphthyl)ethyl]urea is 270.173213330 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Chemistry and Hydrogen Bonding Studies
N-(sec-butyl)-N'-[1-(2-naphthyl)ethyl]urea is involved in supramolecular chemistry through its participation in hydrogen bonding interactions. Studies on urea derivatives, including those with naphthyl and butyl groups, have provided insights into the effects of substituents on hydrogen bonding and complex formation. For instance, research by Ośmiałowski et al. (2013) explored the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, emphasizing the classical substituent effect on association and the importance of intramolecular hydrogen bonds in complex formation (Ośmiałowski et al., 2013). This research contributes to understanding the fundamental interactions that could influence the design of molecular recognition systems and supramolecular assemblies.
Polymer Science and Material Engineering
In the field of polymer science, naphthalene-based polyimide derivatives, including those incorporating urea functionalities, have been investigated for their potential as organic electrode materials in lithium-ion batteries. A study by Chen et al. (2017) fabricated naphthalene-based polyimide derivatives through condensation polymerization, revealing that these materials exhibit improved stability and electrochemical properties, making them potential candidates for sustainable electrode materials in electrochemical storage devices (Chen et al., 2017).
Environmental Studies and Biomarker Research
Furthermore, in environmental studies, the biodegradation of aromatic alkanoic naphthenic acids, which are toxic carboxylic acids present in oil sands, has been examined. Johnson et al. (2011) investigated the biodegradation of four aromatic alkanoic acid isomers with varying alkyl side chain branching, including sec-butylphenyl derivatives. Their findings suggest that increased alkyl side chain branching contributes to the recalcitrance of naphthenic acids, offering insights into the biodegradation mechanisms of these environmentally persistent compounds (Johnson et al., 2011).
Properties
IUPAC Name |
1-butan-2-yl-3-(1-naphthalen-2-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-4-12(2)18-17(20)19-13(3)15-10-9-14-7-5-6-8-16(14)11-15/h5-13H,4H2,1-3H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKESEHDQMVOIJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC(C)C1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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